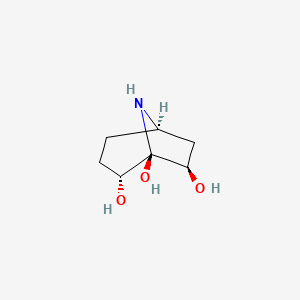
Lamiophlomioside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamiophlomioside A is a chemical compound isolated from Lamiophlomis rotata . Lamiophlomis rotata, also known as “Daba” in the Tibetan region, is a herbaceous plant of the family Lamiaceae, subfamily Lamioideae . It has been officially listed in the Chinese Pharmacopoeia for hemostasis preparations .
Aplicaciones Científicas De Investigación
Neuropathic Pain Reduction
Lamiophlomis rotata, from which Lamiophlomiside A is derived, has been studied for its role in reducing neuropathic pain. Shanzhiside methylester (SM), a principle effective iridoid glycoside of Lamiophlomis rotata, acts as a glucagon-like peptide-1 (GLP-1) receptor agonist and has shown effectiveness in alleviating neuropathic pain. Research indicates that SM reduces neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression via the p38 MAPK signaling pathway (Fan et al., 2016).
Anti-Hyperalgesia Properties
Lamiophlomis rotata has been used for managing pain hypersensitivity. Studies have shown that its aqueous extract blocks formalin-induced tonic hyperalgesia and nerve injury-induced mechanical allodynia. The herb's antihyperalgesic effects are attributed to its activation of spinal GLP-1 receptors, with SM and 8-O-acetyl-SM identified as principal components contributing to these effects (Zhu et al., 2014).
Rheumatoid Arthritis Treatment
Research using network pharmacology has explored the active ingredients and mechanisms of Lamiophlomis rotata against Rheumatoid Arthritis (RA). The study identified luteolin and AKT1 as the most significant active ingredient and hub gene, respectively, in the treatment of RA. The findings suggest that Lamiophlomis rotata induces apoptosis of synovial cells by inactivating the PI3K-Akt signaling pathway, providing a scientific basis for its clinical effect on RA (Jiang et al., 2019).
Chemical Composition Analysis
Studies have focused on the chemical constituents of Lamiophlomis rotata, identifying iridoid glycosides, flavonoids, and phenylpropanoid glycosides. Techniques such as NMR spectroscopy and multivariate analysis have been used to distinguish Lamiophlomis rotata samples from different geographic regions based on their chemical composition (Pan et al., 2015).
Pharmacological Effects
Lamiophlomis rotata is known for its analgesic, hemostatic, anti-inflammatory, anti-tumor, and immune-strengthening effects. Its pharmacological activities are linked to its diverse chemical composition, which includes phenylethanoid glycosides and volatile oils, among others. This broad range of biological activities has potential for therapeutic and healthcare applications (Li et al., 2021).
Safety and Hazards
Direcciones Futuras
The future directions for the study of Lamiophlomioside A could include further investigations into its biological activities, the development of novel therapeutic agents from this compound, and the protection of the germplasm resources of L. rotata . Additionally, the differences between the variable habitats of L. rotata could be determined by multivariate statistical analysis .
Propiedades
IUPAC Name |
[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)34(52-17)55-31-29(44)33(49-11-10-19-5-8-21(39)23(13-19)48-3)53-24(14-50-35-32(45)36(46,15-37)16-51-35)30(31)54-25(40)9-6-18-4-7-20(38)22(12-18)47-2/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADJYFWGWTKSA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamiophlomioside A | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


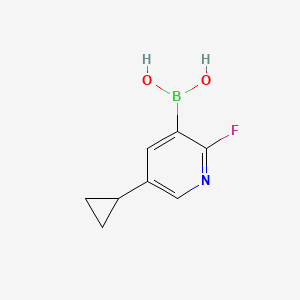
![(2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B1495937.png)
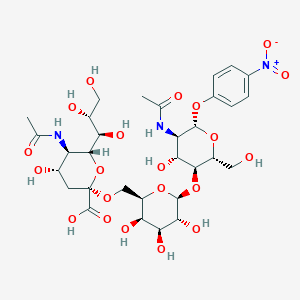
![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)
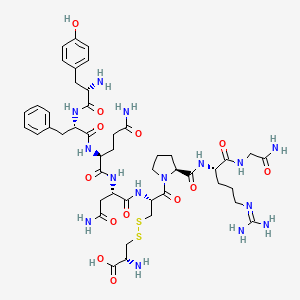

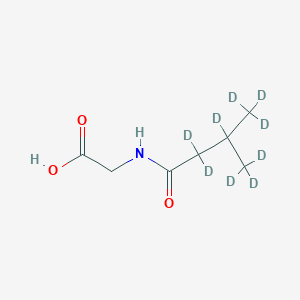
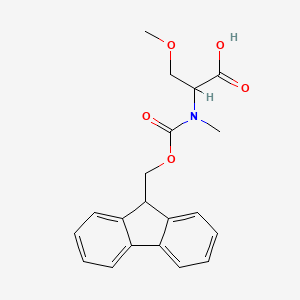

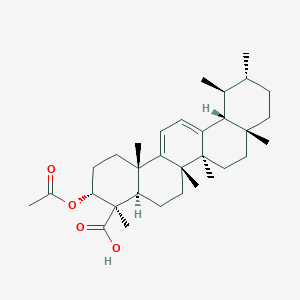
![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

